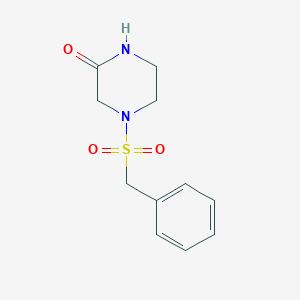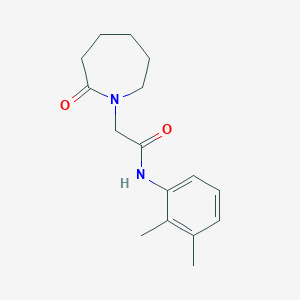![molecular formula C17H23N3O B7473621 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in regulating various physiological processes, including sleep, cardiac function, and inflammation. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases.
作用機序
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine binds to the A1 receptor and activates a signaling pathway that regulates various physiological processes, including sleep, cardiac function, and inflammation. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile blocks the binding of adenosine to the A1 receptor and inhibits the downstream signaling pathway, leading to the physiological effects observed in various diseases.
Biochemical and Physiological Effects:
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including improving myocardial perfusion, reducing infarct size, inhibiting cancer cell growth and metastasis, improving cognitive function, and reducing neuroinflammation. These effects are mediated by blocking the adenosine A1 receptor and inhibiting the downstream signaling pathway.
実験室実験の利点と制限
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues. Another advantage is its well-established synthesis method, which allows for easy and efficient production of the compound. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.
将来の方向性
There are several future directions for research on 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which can inform its potential clinical use. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on various physiological processes, which can inform the development of more selective and potent adenosine A1 receptor antagonists.
合成法
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using various methods, including the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzaldehyde with potassium cyanide in the presence of ammonium chloride, followed by reduction with sodium borohydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. In cardiovascular disorders, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve myocardial perfusion and reduce infarct size in animal models of ischemia-reperfusion injury. 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine A1 receptor. In neurodegenerative diseases, 4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[[4-(2,2-dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZCMJARYSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)
![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)






